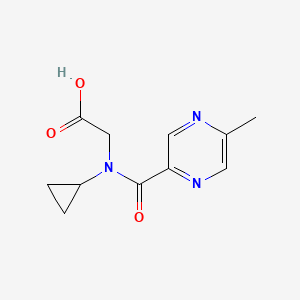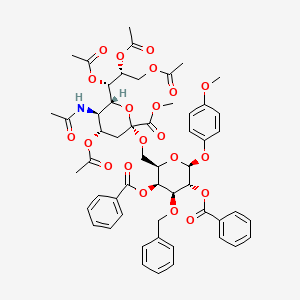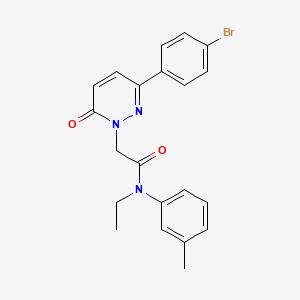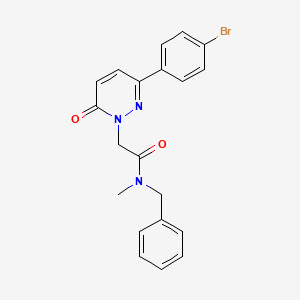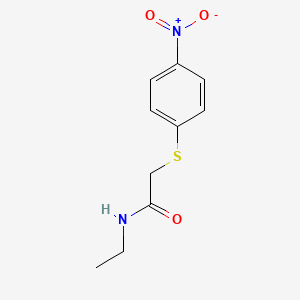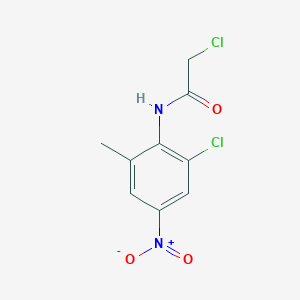
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9Cl2N2O3. It is a synthetic intermediate used in various chemical processes and has applications in the pharmaceutical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide typically involves the following steps:
Acyl Chlorination:
p-nitroaniline is reacted with chloroacetic agent to form 2-chloro-N-p-nitrophenylacetamide.Methylation: The intermediate is then methylated using a methylating agent to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The raw materials used are readily available, and the reaction conditions are mild, making the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Major Products
Substitution: Products depend on the substituent introduced.
Reduction: The major product is the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide is used in various scientific research applications:
Chemistry: As a synthetic intermediate in the preparation of other compounds.
Biology: In the study of enzyme inhibitors and other biological processes.
Medicine: As a precursor in the synthesis of pharmaceutical drugs, particularly those with anticancer activity.
Industry: Used in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors, which play a role in cancer treatment by inhibiting the expression of anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: A closely related compound used as an intermediate in similar synthetic processes.
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl): Another related compound with different substituents.
Uniqueness
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide is unique due to its specific structure, which allows it to be used in the synthesis of compounds with particular biological activities, such as anticancer agents .
Eigenschaften
Molekularformel |
C9H8Cl2N2O3 |
|---|---|
Molekulargewicht |
263.07 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-5-2-6(13(15)16)3-7(11)9(5)12-8(14)4-10/h2-3H,4H2,1H3,(H,12,14) |
InChI-Schlüssel |
KSRTXMZNTKBHKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)CCl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


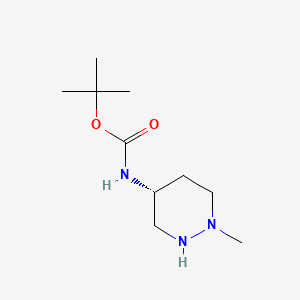
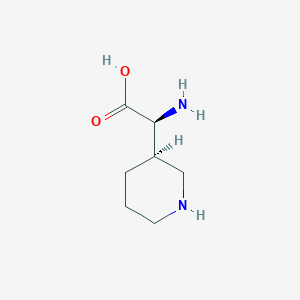
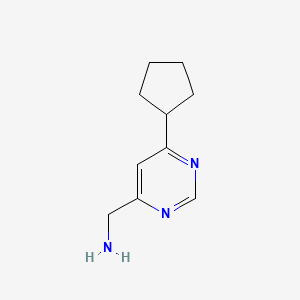

![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
